synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
An In-Depth Technical Guide to the Synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (CAS No. 20526-97-0), a notable heterocyclic compound also identified as an impurity of the antihistamine Azelastine.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists. We will explore two primary and robust synthetic methodologies: the Perkin-type condensation and the Wittig reaction. The guide delves into the mechanistic underpinnings of these routes, provides detailed experimental protocols, and discusses the critical parameters that govern reaction outcomes, purity, and yield.
Introduction: The Isobenzofuranone Core
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry and natural products.[3][4] These bicyclic lactones are known to exhibit a wide array of biological activities, serving as foundational frameworks for compounds with analgesic, antimicrobial, and vasorelaxant properties.[3] The target molecule, 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, features an exocyclic double bond conjugating the phthalide system with a 4-chlorophenyl moiety. Its synthesis is of significant interest, not only for its role as a pharmaceutical reference standard but also as a versatile intermediate for further chemical elaboration.
Compound Profile:
| Property | Value |
| IUPAC Name | 3-(4-chlorobenzylidene)-2-benzofuran-1(3H)-one |
| Synonyms | 3-(p-Chlorobenzylidene)phthalide, Azelastine Related Compound E[5] |
| CAS Number | 20526-97-0[5] |
| Molecular Formula | C₁₅H₉ClO₂[5] |
| Molecular Weight | 256.68 g/mol [5] |
| Appearance | White to yellow crystalline powder[6] |
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that lead to accessible starting materials.
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C-C Bond Disconnection (Perkin-type pathway) : Cleavage of the exocyclic double bond via a Perkin-type condensation logic leads back to phthalic anhydride and 4-chlorophenylacetic acid. This is an attractive route due to the commercial availability and low cost of the starting materials.
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C=C Bond Disconnection (Wittig pathway) : Treating the exocyclic double bond as the product of a Wittig olefination suggests a reaction between a carbonyl-containing phthalide precursor (like 2-formylbenzoic acid or phthalic anhydride) and a phosphorus ylide derived from 4-chlorobenzyl bromide.
This guide will now detail the practical execution of these two synthetic strategies.
Synthetic Route I: Perkin-type Condensation
The Perkin reaction, first described by William Henry Perkin in 1868, is a powerful method for forming α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[7][8] A well-established variant of this reaction involves the condensation of phthalic anhydride with a phenylacetic acid derivative to yield a benzylidenephthalide.[9]
Principle & Mechanism
This synthesis proceeds via the condensation of phthalic anhydride with 4-chlorophenylacetic acid in the presence of a base catalyst, typically sodium acetate, and acetic anhydride, which serves as both a dehydrating agent and a solvent.
The mechanism involves the following key steps:
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Formation of an enolate from 4-chlorophenylacetic acid (or its mixed anhydride with acetic anhydride) by the base.
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The enolate performs a nucleophilic attack on one of the carbonyl carbons of phthalic anhydride, opening the anhydride ring.
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An intramolecular condensation (acylation) occurs, followed by dehydration, to form the five-membered lactone ring and the exocyclic double bond.
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The final elimination of water and acetic acid drives the reaction to completion.
Mechanistic Workflow Diagram
Caption: Fig 1. Logical workflow for the Perkin-type synthesis.
Detailed Experimental Protocol
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Apparatus Setup : Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Charging Reagents : To the flask, add phthalic anhydride (14.8 g, 0.1 mol), 4-chlorophenylacetic acid (17.1 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).
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Reaction Initiation : Add acetic anhydride (30 mL) to the flask. Begin stirring the mixture and heat it to 180-200°C using a suitable heating mantle.
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Reaction Monitoring : Maintain the temperature and continue vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 3:1) mobile phase.
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Workup : After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot reaction mixture into 500 mL of cold water with stirring.
-
Isolation : The crude product will precipitate as a solid. Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
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Purification : The crude solid is purified by recrystallization. A suitable solvent system is ethanol or glacial acetic acid. Dissolve the crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70°C to a constant weight.
Synthetic Route II: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[10][11] Its reliability and broad functional group tolerance make it an excellent alternative for the synthesis of our target molecule.
Principle & Mechanism
This pathway involves two main stages:
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Ylide Preparation : A phosphonium salt is first prepared via the Sₙ2 reaction of triphenylphosphine with 4-chlorobenzyl bromide. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the nucleophilic phosphorus ylide.[11]
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Olefination : The ylide is reacted with a suitable carbonyl precursor. For this synthesis, 2-formylbenzoic acid is an ideal substrate. The nucleophilic carbon of the ylide attacks the aldehyde carbonyl, leading to a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10][12]
Wittig Reaction Workflow Diagram
Caption: Fig 2. Stepwise workflow for the Wittig synthesis route.
Detailed Experimental Protocol
Part A: Synthesis of (4-chlorobenzyl)triphenylphosphonium bromide
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Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (26.2 g, 0.1 mol) in 100 mL of dry toluene.
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Addition : Add 4-chlorobenzyl bromide (20.5 g, 0.1 mol) to the solution.
-
Reaction : Heat the mixture to reflux and stir for 4 hours. A white precipitate of the phosphonium salt will form.
-
Isolation : Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration, wash with cold toluene (2 x 30 mL), and dry under vacuum.
Part B: Wittig Olefination and Lactonization
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Setup : To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add the phosphonium salt from Part A (46.8 g, 0.1 mol) and 200 mL of anhydrous tetrahydrofuran (THF).
-
Ylide Formation : Cool the suspension to 0°C in an ice bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 65 mL, 0.104 mol) dropwise via a syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir at 0°C for 1 hour after the addition is complete.
-
Carbonyl Addition : Dissolve 2-formylbenzoic acid (15.0 g, 0.1 mol) in 50 mL of dry THF and add this solution dropwise to the ylide mixture at 0°C.
-
Reaction : After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Workup : Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.
-
Extraction & Cyclization : Separate the layers. Wash the organic layer with brine (2 x 50 mL). Add 50 mL of 2M HCl to the organic layer and stir vigorously for 1 hour to ensure complete lactonization (cyclization).
-
Purification : Separate the layers again. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to isolate the pure product.
Conclusion and Strategy Comparison
Both the Perkin-type condensation and the Wittig reaction represent viable and effective pathways for the .
-
The Perkin-type Reaction is often favored in industrial settings due to its use of inexpensive, readily available bulk starting materials and the absence of organometallic reagents. However, it typically requires high reaction temperatures, and purification can sometimes be challenging.
-
The Wittig Reaction offers greater versatility and generally proceeds under milder conditions. While it is a multi-step process and requires stoichiometric use of a strong base and the phosphine reagent (generating a stoichiometric amount of triphenylphosphine oxide waste), it can provide cleaner reaction profiles and higher selectivity.
The choice between these methods will ultimately depend on the specific requirements of the laboratory or production facility, considering factors such as scale, cost, available equipment, and desired purity levels.
References
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University of the West Indies. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link][13]
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University of Pittsburgh. (n.d.). The Wittig Reaction. Retrieved from [Link][14]
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University of California, Davis. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link][10]
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International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Retrieved from [Link][3]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link][12]
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Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link][11]
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ResearchGate. (2001). A convenient and highly regio and stereoselective method for the synthesis of ( E)-3-alkylidene isobenzofuran-1(3 H)-ones (phthalides). Retrieved from [Link][4]
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L.S. College, Muzaffarpur. (2021). Perkin reaction. Retrieved from [Link][8]
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Sciforum. (n.d.). Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction. Retrieved from [Link][16]
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